2-Chloro-1,3-thiazole-5-sulfonyl chloride CAS number 88917-11-7
2-Chloro-1,3-thiazole-5-sulfonyl chloride CAS number 88917-11-7
An In-depth Technical Guide to 2-Chloro-1,3-thiazole-5-sulfonyl chloride
Executive Summary
2-Chloro-1,3-thiazole-5-sulfonyl chloride is a pivotal bifunctional reagent for researchers and drug development professionals. It integrates two highly valuable chemical motifs: the biologically active 2-chlorothiazole ring and the versatile sulfonyl chloride functional group. The thiazole core is a well-established pharmacophore present in numerous approved drugs, prized for its diverse pharmacological activities.[1][2] The sulfonyl chloride group serves as a robust electrophilic handle, primarily for the synthesis of sulfonamides—a class of compounds with a storied history in medicine.[3] This guide provides a comprehensive overview of this compound's properties, a validated synthesis protocol, its core application in sulfonamide library generation, and essential handling procedures, designed to empower scientists to leverage its full potential in their research endeavors.
Compound Identification and Physicochemical Profile
Precise identification is the bedrock of reproducible science. Below are the key identifiers and known properties for 2-Chloro-1,3-thiazole-5-sulfonyl chloride.
Note on CAS Number: The assigned CAS number 88917-11-7 is listed by multiple chemical suppliers for this specific compound.[4][5][6][7][8] However, researchers should be aware that this identifier has also been associated in some databases with an unrelated chemical, Dipropylene glycol methyl ether acetate. Verification of compound identity via analytical methods upon receipt is strongly recommended.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-1,3-thiazole-5-sulfonyl chloride | - |
| CAS Number | 88917-11-7 | [4][5][6] |
| Molecular Formula | C₃HCl₂NO₂S₂ | [6] |
| Molecular Weight | 218.09 g/mol | - |
| Canonical SMILES | C1=C(S/C(=N/1)\Cl)S(=O)(=O)Cl | - |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid or high-boiling liquid | Inferred from analogues. 2-Chloro-1,3-thiazole-5-carboxylic acid is a solid.[9] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | Expected to be high; likely decomposes upon distillation at atmospheric pressure. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Dioxane). Reacts with protic solvents (water, alcohols). | General reactivity of sulfonyl chlorides. |
| Purity | ≥95% | As offered by commercial suppliers.[7] |
Strategic Importance: The Thiazole-Sulfonamide Scaffold
The value of 2-Chloro-1,3-thiazole-5-sulfonyl chloride stems from its ability to readily generate thiazole-sulfonamide derivatives. This combined scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including:
The 2-chloro substituent offers an additional site for diversification through nucleophilic aromatic substitution or cross-coupling reactions, further enhancing its utility as a versatile building block for creating novel and complex molecular architectures.[11]
Synthesis of 2-Chloro-1,3-thiazole-5-sulfonyl chloride
The most direct and industrially viable route to the title compound is the electrophilic chlorosulfonation of 2-chlorothiazole.
Mechanistic Rationale
The thiazole ring is an electron-rich heterocycle. Electrophilic substitution reactions, such as sulfonation, are known to occur preferentially at the C5 position, which is the most electron-rich carbon in the ring.[12] The presence of a deactivating chloro group at the C2 position further directs the incoming electrophile to the C5 position. The reaction proceeds by attack of the C5 carbon onto the sulfur atom of chlorosulfonic acid, followed by rearomatization to yield the sulfonyl chloride.
Synthetic Workflow Diagram
Caption: Synthesis of the target compound via direct chlorosulfonation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the chlorosulfonation of heterocycles.[13] All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Reactor Preparation: Equip a three-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl gas). Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Reagent Charging: Charge chlorosulfonic acid (3.0 equivalents) into the reaction flask.
-
Causality: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material and serves as the reaction solvent.
-
-
Controlled Addition: Cool the flask to 0°C using an ice-water bath. Slowly add 2-chlorothiazole (1.0 equivalent, CAS 3034-52-4) dropwise via the addition funnel over 30-60 minutes.[14]
-
Causality: The reaction is highly exothermic. Slow, controlled addition at low temperature is critical to prevent thermal runaway, degradation of the product, and formation of side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by quenching a small aliquot and analyzing via TLC or GC-MS.
-
Quenching (Self-Validation Step): Once the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Causality: This step quenches the excess, highly reactive chlorosulfonic acid. The sulfonyl chloride product is generally unstable in aqueous acid for prolonged periods but will precipitate as a solid or oil, allowing for its separation. The formation of a precipitate provides an initial validation of product formation.
-
-
Isolation: The product is isolated by vacuum filtration if it precipitates as a solid. If it separates as an oil, the aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the isolated solid or organic extract with cold water and brine to remove residual acids. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or flash chromatography if necessary.
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Drying and Storage: Dry the final product under high vacuum. Store immediately in a desiccator under an inert atmosphere (nitrogen or argon) at 2-8°C.
Core Application: Synthesis of Thiazole-5-sulfonamide Derivatives
The primary utility of 2-Chloro-1,3-thiazole-5-sulfonyl chloride is its reaction with primary or secondary amines to form stable sulfonamide linkages.
Reaction Workflow Diagram
Caption: General reaction scheme for the synthesis of sulfonamides.
Detailed Experimental Protocol
This protocol describes a general method for sulfonamide formation and is a self-validating system where product formation can be easily monitored.
-
Reactor Setup: To a dry, nitrogen-flushed round-bottom flask, add the primary or secondary amine (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base (1.2 - 1.5 equivalents), such as triethylamine or pyridine.
-
Causality: The reaction generates one equivalent of HCl as a byproduct. The base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.
-
-
Reagent Addition: Dissolve 2-Chloro-1,3-thiazole-5-sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the reaction solvent. Cool the amine solution to 0°C and add the sulfonyl chloride solution dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine and the appearance of a new, typically less polar, product spot.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base and amine, followed by water and brine.
-
Purification (Self-Validation Step): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography. A pure, crystalline solid with a sharp melting point is a strong indicator of a successful synthesis.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).
Safety, Handling, and Storage
Sulfonyl chlorides are reactive compounds that require careful handling.
-
Hazard: Acutely toxic and corrosive. Reacts with water, alcohols, and other nucleophiles. The reaction with water releases corrosive HCl gas.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials. A refrigerator (2-8°C) is recommended for long-term stability.[10]
Conclusion
2-Chloro-1,3-thiazole-5-sulfonyl chloride is a high-value, strategic building block for chemical synthesis and drug discovery. Its dual-functionality allows for the straightforward creation of diverse libraries of thiazole-sulfonamides, a scaffold rich in pharmacological potential. By understanding its synthesis, reactivity, and proper handling as detailed in this guide, researchers can effectively utilize this reagent to accelerate the discovery of novel therapeutic agents.
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